![molecular formula C14H12N2O3S B5863925 N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5863925.png)
N-[3-(methylthio)phenyl]-3-nitrobenzamide
説明
N-[3-(methylthio)phenyl]-3-nitrobenzamide, commonly known as MTA, is a chemical compound used in scientific research. It is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), which is an essential enzyme in the methylation cycle. MTA has been extensively studied for its potential therapeutic applications, including cancer treatment and neurological disorders.
作用機序
MTA inhibits N-[3-(methylthio)phenyl]-3-nitrobenzamide, which is an enzyme involved in the methylation cycle. Methylation is an essential process in the body that involves the transfer of a methyl group from S-adenosylmethionine (SAM) to various substrates. This compound catalyzes the hydrolysis of S-adenosylhomocysteine (SAH), which is a byproduct of the methylation cycle. By inhibiting this compound, MTA increases the levels of SAH, which in turn inhibits the methylation cycle. This disruption of the methylation cycle can lead to cell death, making MTA a potential chemotherapeutic agent.
Biochemical and Physiological Effects:
MTA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and reduce tumor size in animal models. MTA has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using MTA in lab experiments is its potency as an N-[3-(methylthio)phenyl]-3-nitrobenzamide inhibitor. It is also relatively stable and can be easily synthesized in the lab. However, MTA has some limitations, including its toxicity and potential off-target effects. It is important to use appropriate safety measures when handling MTA in the lab.
将来の方向性
There are several potential future directions for research on MTA. One area of interest is its potential use as a chemotherapeutic agent. Further studies are needed to determine its efficacy and safety in treating cancer in humans. Another area of interest is its potential use in treating neurological disorders such as Alzheimer's disease. More research is needed to determine the optimal dosage and administration route for MTA in these applications. Additionally, further studies are needed to investigate the potential off-target effects of MTA and its long-term safety profile.
科学的研究の応用
MTA has been widely used in scientific research to study the role of N-[3-(methylthio)phenyl]-3-nitrobenzamide in the methylation cycle. It has been shown to inhibit the growth of cancer cells, making it a potential chemotherapeutic agent. MTA has also been studied for its neuroprotective effects and its potential to treat neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(3-methylsulfanylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-20-13-7-3-5-11(9-13)15-14(17)10-4-2-6-12(8-10)16(18)19/h2-9H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNMWQDGPGVEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

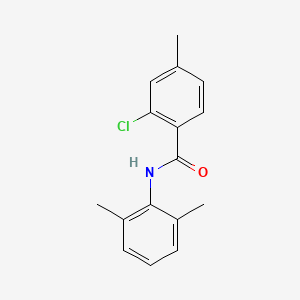
![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)
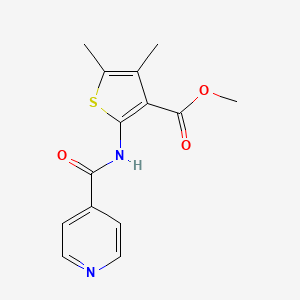
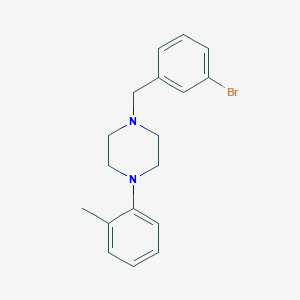
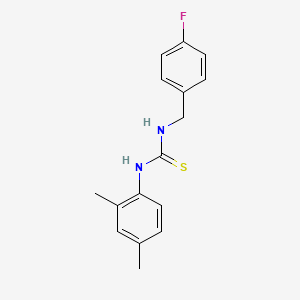
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863881.png)

![1-[4-(4-benzoyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5863910.png)
![N-[4-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5863911.png)

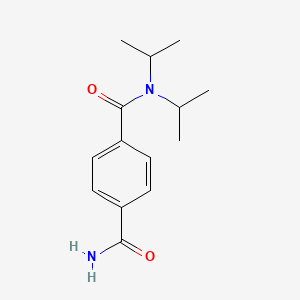
![1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5863920.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5863933.png)
